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Introduction
Diabetic peripheral neuropathy (DPN) is one of the most common and debilitating

complications of diabetes, affecting up to 50% of patients.[1] It is characterized by progressive,

length-dependent nerve damage, leading to symptoms ranging from pain and sensory loss to

foot ulcers and amputations.[1][2] The pathophysiology of DPN is complex, with chronic

hyperglycemia being a primary driver.[1][3] Hyperglycemia can lead to a state of impaired

metabolism and bioenergetic failure in peripheral nerves, contributing to nerve damage.[4]

T-1095 is an orally active, selective inhibitor of the sodium-glucose cotransporters SGLT1 and

SGLT2.[5] As a prodrug, it is metabolized in the body to its active form, T-1095A.[6] By

inhibiting SGLTs in the kidney, T-1095 blocks glucose reabsorption and increases urinary

glucose excretion, thereby effectively lowering blood glucose levels.[6][7] While originally

developed as a general anti-diabetic agent, its potent glucose-lowering effect makes it a

valuable pharmacological tool for investigating the direct impact of glycemic control on the

progression and potential amelioration of diabetic neuropathy in preclinical models.

These application notes provide a comprehensive overview and detailed protocols for utilizing

T-1095 in the study of diabetic neuropathy.
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T-1095 exerts its antihyperglycemic effect through a mechanism independent of insulin action.

[8] After oral administration, it is absorbed and converted to its active metabolite, T-1095A.[6] T-
1095A targets SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in

the proximal tubules of the kidneys. By inhibiting these transporters, T-1095A effectively

reduces the renal threshold for glucose, leading to significant excretion of glucose in the urine

and a subsequent reduction in systemic blood glucose concentrations.[6][9]
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Figure 1: Mechanism of action of T-1095.
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Rationale for Use in Diabetic Neuropathy Research
A key mechanism implicated in the pathogenesis of diabetic neuropathy is the polyol pathway.

[10][11] In a hyperglycemic state, excess glucose that cannot be processed by glycolysis is

shunted into this pathway.[11] The enzyme aldose reductase converts glucose to sorbitol, a

reaction that consumes the cofactor NADPH.[10] Sorbitol accumulation within nerve cells

creates osmotic stress, while the depletion of NADPH impairs the regeneration of reduced

glutathione, a critical antioxidant, leading to increased oxidative stress.[10][12] Both osmotic

and oxidative stress contribute significantly to nerve cell damage and the development of

neuropathy.[12]

By lowering systemic glucose levels, T-1095 reduces the substrate available for the polyol

pathway in nerve tissues. This intervention provides a direct method to test the hypothesis that

tight glycemic control can prevent or reverse the pathological changes associated with diabetic

neuropathy.
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Figure 2: Pathophysiology of diabetic neuropathy and T-1095's point of intervention.
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Quantitative Data Summary
The following tables summarize key quantitative data for T-1095 based on published preclinical

studies.

Table 1: Pharmacological Properties of T-1095

Compound Target IC₅₀ (µM) Reference

T-1095 Human SGLT1 22.8 [5]

| T-1095 | Human SGLT2 | 2.3 |[5] |

Table 2: Effects of T-1095 on Glycemic Control in STZ-Induced Diabetic Rats

Treatment
Group

Duration
Blood Glucose
(mg/dL)

HbA1c (%) Reference

Normal
Control

8 weeks ~100 ~4.0 [9]

STZ Diabetic

Control
8 weeks > 500 ~12.0 [9]

STZ + 0.1% T-

1095
8 weeks ~250 ~7.5 [9]

(Values are approximate, based on graphical data from the cited source.)

Table 3: Expected Outcomes of T-1095 on Neuropathy Endpoints
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Parameter
Diabetic Control
Group

T-1095 Treated
Group

Rationale /
Measurement

Motor Nerve
Conduction
Velocity

Decreased
Improved /
Normalized

Measures nerve
function.[13][14]

Thermal Paw

Withdrawal Latency

Decreased

(Hyperalgesia)

Increased /

Normalized

Behavioral test for

sensory neuropathy.

[15]

Mechanical

Withdrawal Threshold
Decreased (Allodynia)

Increased /

Normalized

Behavioral test for

sensory neuropathy.

[15]

| Epidermal Nerve Fiber Density | Decreased | Preserved / Increased | Morphological measure

of nerve degeneration.[16] |

Experimental Protocols
Protocol 1: Induction of Diabetes in a Rodent Model
This protocol describes the induction of Type 1 diabetes using streptozotocin (STZ), a chemical

that is toxic to pancreatic β-cells.[17]

Materials:

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).

Streptozotocin (STZ).

Citrate buffer (0.1 M, pH 4.5), sterile.

Glucometer and test strips.

Animal housing and husbandry supplies.

Procedure:
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Acclimatization: Acclimate animals for at least one week prior to the experiment.

Fasting: Fast animals for 4-6 hours before STZ injection.

STZ Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately

before use. Protect the solution from light.

For Rats: A single intraperitoneal (IP) injection of 50-65 mg/kg.

For Mice: Multiple low-dose protocol (e.g., 50 mg/kg IP for 5 consecutive days) is often

used to reduce mortality and induce a more stable diabetic state.[17]

Injection: Administer the STZ solution via IP injection. Administer an equivalent volume of

citrate buffer to control animals.

Post-Injection Care: Provide animals with a 10% sucrose water solution for the first 24 hours

to prevent hypoglycemia due to massive insulin release from dying β-cells.

Diabetes Confirmation: Monitor blood glucose levels 48-72 hours after the final injection from

tail vein blood. Animals with non-fasting blood glucose levels >250 mg/dL are considered

diabetic and can be included in the study.

Protocol 2: T-1095 Administration and Study Design
This protocol outlines the experimental workflow for a typical preclinical study investigating the

effects of T-1095 on diabetic neuropathy.

Materials:

Diabetic and non-diabetic control animals (from Protocol 1).

T-1095.

Powdered rodent chow.

Precision scale.

Procedure:
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Group Allocation: Divide animals into at least three groups:

Group 1: Non-diabetic Control (standard diet).

Group 2: Diabetic Control (standard diet).

Group 3: Diabetic + T-1095 (T-1095 mixed diet).

Baseline Measurements: Before starting treatment, perform baseline measurements for all

neuropathy endpoints (see Protocol 3).

T-1095 Diet Preparation: Prepare the T-1095 diet by thoroughly mixing the compound into

powdered chow. A common dose is 0.03% to 0.1% (w/w).[9][18] Prepare fresh diet weekly.

Treatment Period: Administer the respective diets to the animal groups for a period of 4 to 8

weeks.[9] Monitor animal body weight and food intake weekly. Monitor blood glucose and

HbA1c at regular intervals (e.g., every 2-4 weeks).

Endpoint Measurements: At the end of the treatment period, repeat the neuropathy endpoint

measurements.

Tissue Collection: At the study terminus, euthanize animals according to approved protocols

and collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, skin from the hind paw)

for histological or molecular analysis.

Experimental Workflow
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Figure 3: Preclinical experimental workflow for T-1095 evaluation.

Protocol 3: Neuropathy Endpoint Assessments
NCV is a critical, objective measure of peripheral nerve function.[19][20]

Procedure (for rat sciatic nerve):

Anesthetize the rat and maintain its body temperature at 37°C.

Expose the sciatic nerve at two points: the sciatic notch (proximal) and the popliteal fossa

(distal).

Place stimulating electrodes at the proximal site and recording electrodes on the

gastrocnemius muscle.

Deliver a supramaximal electrical stimulus and record the latency of the resulting compound

muscle action potential (CMAP).

Move the stimulating electrodes to the distal site and repeat the stimulation, recording the

new latency.

Measure the distance between the proximal and distal stimulation sites.

Calculate Motor NCV (m/s) = Distance (m) / (Proximal Latency - Distal Latency).

1. Thermal Hyperalgesia (Hargreaves Plantar Test):

Place the animal in a clear plastic chamber on a glass floor and allow it to acclimate.

Position a radiant heat source under the glass, directly beneath the hind paw.

Activate the heat source and start a timer.

Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency.

A shortened latency in diabetic animals indicates thermal hyperalgesia.

2. Mechanical Allodynia (von Frey Filaments):
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Place the animal on an elevated mesh floor and allow it to acclimate.

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind

paw.

A positive response is a sharp withdrawal of the paw.

Determine the 50% withdrawal threshold using the up-down method. A lower threshold in

diabetic animals indicates mechanical allodynia.

ENFD is a quantitative morphological marker for small-fiber sensory neuropathy.[16]

Procedure:

Collect a 3-mm punch biopsy from the plantar surface of the hind paw.

Fix the tissue in a suitable fixative (e.g., PLP fixative).

Cryoprotect the tissue in sucrose, then embed and freeze it.

Cut 50-µm sections using a cryostat.

Perform immunohistochemistry using an antibody against the pan-axonal marker PGP9.5.

Visualize the stained nerve fibers using a fluorescence microscope.

Count the number of individual nerve fibers crossing the dermal-epidermal junction and

express the result as fibers/mm of epidermal length.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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